1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
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Overview
Description
1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a novel compound with potential implications in various fields of research and industry. This compound features a pyrrolidine-2,5-dione core, which is a versatile scaffold widely used in medicinal chemistry due to its ability to interact with biological targets effectively .
Preparation Methods
The synthesis of 1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via acylation reactions using 2-fluorobenzoyl chloride and suitable catalysts.
Attachment to the Pyrrolidine-2,5-dione Core: The final step involves coupling the azetidine derivative with the pyrrolidine-2,5-dione core through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine-2,5-dione core but differ in their substituents, leading to variations in biological activity and chemical reactivity.
Azetidine Derivatives: Compounds with the azetidine ring exhibit similar reactivity due to ring strain but differ in their substituents and overall structure.
The uniqueness of this compound lies in its specific combination of the fluorobenzoyl group, azetidine ring, and pyrrolidine-2,5-dione core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[[1-(2-fluorobenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c16-12-4-2-1-3-11(12)15(21)17-7-10(8-17)9-18-13(19)5-6-14(18)20/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAZZRJEPITYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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